molecular formula C21H17F3N4O3S B2839401 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 888460-87-5

2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2839401
CAS No.: 888460-87-5
M. Wt: 462.45
InChI Key: QHDZCUIVQGGKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a pyrimidoindole core and a trifluoromethoxyphenyl group, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidoindole core, the introduction of the ethyl and oxo groups, and the attachment of the sulfanyl and trifluoromethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to optimize efficiency and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition, protein-ligand interactions, and other biochemical processes.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as drug development for various diseases.

    Industry: Its chemical properties may make it useful in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism by which 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[4-(methoxy)phenyl]acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[4-(fluoro)phenyl]acetamide: Similar structure but with a fluoro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide imparts unique chemical and physical properties, such as increased lipophilicity and potential for stronger interactions with biological targets. These properties may enhance its effectiveness in certain applications compared to similar compounds.

Biological Activity

The compound 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a novel pyrimidoindole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrimidoindole core with a sulfanyl group and a trifluoromethoxy-substituted phenyl acetamide. Its molecular formula is C20H18N4O2SC_{20}H_{18}N_{4}O_{2}S with a molecular weight of 382.45 g/mol.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20_{20}H18_{18}N4_{4}O2_{2}S
Molecular Weight382.45 g/mol
CAS Number888459-32-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the pyrimidoindole core, followed by the introduction of the ethyl and oxo groups. The final steps include the attachment of the sulfanyl and acetamide groups under controlled conditions using various reagents such as ethylating agents and oxidizing agents .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, leading to various biochemical responses. The presence of the trifluoromethoxy group enhances its binding affinity due to electron-withdrawing effects, which can significantly influence its pharmacological efficacy .

Anticancer Activity

Research indicates that derivatives of this compound exhibit notable cytotoxicity against several cancer cell lines. For instance, studies have shown that similar pyrimidoindole derivatives can induce apoptosis in breast cancer cells (e.g., MCF-7 cell line), suggesting potential applications in cancer therapy .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)
Pyrimidoindole DerivativeMCF-715.2
Pyrimidoindole DerivativeHek29334.2

Anti-inflammatory Activity

In addition to anticancer properties, compounds with similar structures have been evaluated for anti-inflammatory effects. They have shown moderate inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory pathways. The trifluoromethoxy group is believed to enhance these activities by improving molecular interactions with target enzymes .

Case Studies

  • Study on COX Inhibition : A study evaluated the inhibitory effects of related compounds on COX enzymes and found that modifications in the phenyl ring significantly affected their inhibitory potency. Compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups.
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various pyrimidoindole derivatives on human cancer cell lines using a panel from the National Cancer Institute (NCI). Results indicated that specific substitutions led to increased apoptosis rates in targeted cancer cells.

Properties

IUPAC Name

2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O3S/c1-2-28-19(30)18-17(14-5-3-4-6-15(14)26-18)27-20(28)32-11-16(29)25-12-7-9-13(10-8-12)31-21(22,23)24/h3-10,26H,2,11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDZCUIVQGGKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.